
Cefepime D8 Sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefepime D8 Sulfate is a deuterium-labeled analogue of Cefepime sulfate, a fourth-generation cephalosporin antibiotic. This compound is used primarily in scientific research to study the pharmacokinetics and pharmacodynamics of Cefepime. The deuterium labeling allows for precise tracking and quantification in various biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cefepime D8 Sulfate involves the incorporation of deuterium atoms into the Cefepime molecule. This is typically achieved through a series of organic reactions that replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced purification techniques to ensure the final product’s quality and consistency. The production is carried out in specialized facilities equipped to handle isotopic labeling .
Análisis De Reacciones Químicas
Types of Reactions
Cefepime D8 Sulfate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Pharmacokinetic Studies
Cefepime D8 sulfate is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of cefepime. Deuterated compounds provide a unique advantage in mass spectrometry due to their distinct isotopic signatures, allowing for precise quantification.
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Half-life | 2 hours |
Volume of distribution | 0.3 L/kg |
Clearance | 0.5 L/h/kg |
Bioavailability | IV: 100% |
Metabolism | Minimal hepatic |
Drug Metabolism Studies
Research involving this compound has focused on its metabolic pathways, particularly in understanding how renal impairment affects drug clearance and toxicity. Studies have shown that elevated levels of cefepime can lead to neurotoxicity, especially in patients with compromised renal function.
Case Study: Neurotoxicity Assessment
A study reported a case where a patient with chronic renal insufficiency developed encephalopathy while on cefepime therapy. Post-discontinuation of the drug, symptoms resolved, highlighting the importance of monitoring drug levels in vulnerable populations .
Analytical Method Development
This compound is also employed in developing analytical methods for detecting cefepime in clinical samples. The use of deuterated standards improves the accuracy and reliability of assays such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 2: Analytical Methods Using this compound
Method | Detection Limit | Application |
---|---|---|
LC-MS/MS | 1 ng/mL | Plasma concentration monitoring |
HPLC | 5 ng/mL | Urine analysis |
NMR Spectroscopy | Qualitative | Structural elucidation |
Clinical Implications
The clinical implications of utilizing this compound extend to optimizing dosing regimens and minimizing adverse effects. Research indicates that careful monitoring of cefepime levels can prevent neurotoxic events, particularly in patients with renal impairment .
Mecanismo De Acción
Cefepime D8 Sulfate exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of peptidoglycan synthesis. This inhibition disrupts cell wall formation, leading to bacterial cell death .
Comparación Con Compuestos Similares
Similar Compounds
Cefepime: The non-deuterated version of Cefepime D8 Sulfate.
Ceftriaxone: Another cephalosporin antibiotic with a similar mechanism of action.
Ceftazidime: A third-generation cephalosporin with activity against Gram-negative bacteria
Uniqueness
This compound is unique due to its deuterium labeling, which allows for precise tracking and quantification in biological systems. This makes it particularly valuable in pharmacokinetic and pharmacodynamic studies, where accurate measurement of drug concentration and distribution is crucial .
Actividad Biológica
Cefepime D8 Sulfate is a deuterated analog of cefepime, a fourth-generation cephalosporin antibiotic known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and associated neurotoxicity, supported by data tables and case studies.
This compound exhibits a bactericidal mode of action similar to other beta-lactam antibiotics. It acts by binding to penicillin-binding proteins (PBPs) on bacterial cell walls, inhibiting transpeptidation, which is crucial for peptidoglycan synthesis. This disruption leads to cell lysis and death of susceptible bacteria. The compound's structure enhances its ability to penetrate the outer membrane of Gram-negative bacteria and provides stability against various beta-lactamases, making it effective against resistant strains .
Pharmacokinetics
The pharmacokinetic profile of this compound shows rapid absorption and distribution. Key parameters include:
Parameter | Value |
---|---|
Volume of Distribution | 18.0 L |
Protein Binding | ~20% |
Total Body Clearance | 120 mL/min |
Half-Life | 2 hours |
This compound has demonstrated a high volume of distribution in pediatric patients (0.3 L/kg) and minimal hepatic metabolism (<1%), primarily excreted unchanged through the kidneys .
Clinical Efficacy
This compound is particularly effective against a range of pathogens, including:
- Gram-negative bacteria: Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae
- Gram-positive bacteria: Staphylococcus aureus, Streptococcus pneumoniae
A systematic review indicated that achieving a free drug concentration above the minimum inhibitory concentration (MIC) for at least 68% to 74% of the dosing interval significantly correlates with improved survival rates in patients with Gram-negative bloodstream infections (GNBSI) treated with cefepime .
Case Studies
-
Neurotoxicity Cases:
A study reported five cases of cefepime-induced encephalopathy in patients with renal impairment. Symptoms included confusion and altered mental status, often resolving after discontinuation of the drug. Notably, 73% exhibited EEG abnormalities, underscoring the importance of monitoring renal function during treatment . -
Efficacy in Severe Infections:
In a cohort study involving patients with complicated infections, cefepime demonstrated higher survival odds when serum concentrations were maintained above therapeutic thresholds. Patients receiving combination therapy had improved outcomes compared to those treated with cefepime alone .
Adverse Effects
While generally well-tolerated, cefepime can cause neurotoxic effects, particularly in patients with renal dysfunction or those receiving higher doses than recommended. Common adverse effects include:
- Confusion
- Myoclonus
- Seizures
Monitoring renal function and adjusting dosages accordingly is critical to mitigate these risks .
Propiedades
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O5S2.H2O4S/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;1-5(2,3)4/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);(H2,1,2,3,4)/b23-12-;/t13-,17-;/m1./s1/i3D2,4D2,5D2,6D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRAHWHSZYCYEI-XWGFBCJBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C([N+](C1([2H])[2H])(C)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-])([2H])[2H])([2H])[2H])[2H].OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O9S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.